molecular formula C30H32N2O3S2 B2576178 ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681279-90-3

ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2576178
CAS No.: 681279-90-3
M. Wt: 532.72
InChI Key: XTFSCGTXBMUGIR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes an ethyl group, an indole ring, a thiophene ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. The indole and thiophene rings could be formed using well-known synthetic methods such as the Fischer indole synthesis and the Gewald reaction . The amide group could be introduced using standard amide coupling techniques .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The indole and thiophene rings are aromatic, which means they are planar and have a delocalized π electron system. The amide group could participate in hydrogen bonding, and the sulfur atoms in the thiophene ring and thio group could engage in various types of sulfur chemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The thiophene ring could undergo reactions typical of aromatic sulfur compounds, such as oxidation or halogenation. The amide group could participate in various reactions, such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could increase its polarity and potentially its solubility in water. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Characterization

A cornerstone in the scientific exploration of ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is its synthesis and subsequent characterization. Research demonstrates the ability to synthesize and characterize derivatives through methods such as NMR, IR, and mass spectral data, establishing foundational knowledge for further chemical investigation and application development. For instance, Spoorthy et al. (2021) detailed the synthesis and antimicrobial evaluation of related compounds, showcasing the methodological advances in characterizing such molecules (Spoorthy et al., 2021).

Anticancer Activity

Another pivotal area of research is the investigation into the anticancer properties of these compounds. Abdel-Motaal et al. (2020) conducted studies on novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, highlighting the potential anticancer activity against specific human cancer cell lines (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant capabilities of this compound derivatives are also of significant interest. Studies reveal that certain derivatives exhibit excellent antimicrobial activities, as well as notable antioxidant properties, providing a basis for further pharmaceutical exploration and development. Raghavendra et al. (2016) synthesized derivatives that showed remarkable antibacterial and antifungal properties, alongside profound antioxidant potential, underscoring the therapeutic promise of these compounds (Raghavendra et al., 2016).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the presence of functional groups and ring systems that are common in bioactive compounds. This could include testing it against various biological targets or in relevant disease models .

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3S2/c1-4-35-30(34)28-23-10-6-8-12-25(23)37-29(28)31-27(33)18-36-26-17-32(24-11-7-5-9-22(24)26)16-21-15-19(2)13-14-20(21)3/h5,7,9,11,13-15,17H,4,6,8,10,12,16,18H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFSCGTXBMUGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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